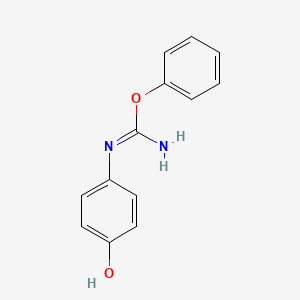

phenyl N'-(4-hydroxyphenyl)carbamimidate

Description

Phenyl N'-(4-hydroxyphenyl)carbamimidate is a carbamimidate derivative characterized by a phenyl group attached to the carbamimidate nitrogen and a 4-hydroxyphenyl substituent on the adjacent nitrogen.

Properties

CAS No. |

185145-38-4 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl N'-(4-hydroxyphenyl)carbamimidate |

InChI |

InChI=1S/C13H12N2O2/c14-13(17-12-4-2-1-3-5-12)15-10-6-8-11(16)9-7-10/h1-9,16H,(H2,14,15) |

InChI Key |

CTSHHYFURXPRIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N’-(4-hydroxyphenyl)carbamimidate can be synthesized through the reaction of phenyl isocyanate with 4-hydroxyaniline under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of phenyl N’-(4-hydroxyphenyl)carbamimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl N’-(4-hydroxyphenyl)carbamimidate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbamimidate linkage can be reduced to form an amine derivative.

Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl N’-(4-hydroxyphenyl)carbamimidate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of phenyl N’-(4-hydroxyphenyl)carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2,2,2-Trifluoroethyl N'-(4-(tert-Butyl)phenyl)-N-(p-tolyl)carbamimidate (4m/4m′)

- Structure : Features a trifluoroethyl group and a bulky tert-butylphenyl substituent.

- Synthesis : Achieved in 64% yield as a pale-yellow oil via a multi-step reaction involving carbamimidate formation .

- Properties: IR Data: C=N stretch at 1675.51 cm⁻¹, similar to the carbamimidate core in the target compound.

- Comparison : The hydroxyl group in phenyl N'-(4-hydroxyphenyl)carbamimidate would increase hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl and trifluoroethyl groups in 4m/4m′.

Methyl 4-Phenylpicolinimidate Derivatives (1a–1c)

- Structure : Picolinimidates with thiosemicarbazone moieties and variable cycloalkyl/aryl groups .

- Synthesis : Involves refluxing with DBU and hydrazides, yielding crystalline products.

- Comparison : Unlike picolinimidates, carbamimidates like this compound lack the pyridine ring, altering electronic distribution and steric hindrance.

Physicochemical Properties

Solubility and Polarity

- This compound: The 4-hydroxyphenyl group enhances water solubility compared to non-polar analogs like 4m/4m′.

- N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea (HMDB0259881) : A diarylthioether urea derivative with nitro and isopropyl groups, exhibiting high lipophilicity due to aromatic thioether and alkyl substituents .

Spectroscopic Features

- IR Spectroscopy : The hydroxyl group in the target compound would show a broad O-H stretch (~3300 cm⁻¹), absent in analogs like 4m/4m′. The C=N stretch (~1675 cm⁻¹) aligns with carbamimidate-specific peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.